

Application Notes and Protocols: Tetrahydrothiophen-3-one in the Food Industry

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Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

Cat. No.: B087284

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Introduction

Tetrahydrothiophen-3-one (THT-3-one), a heterocyclic ketone, is a significant flavoring agent utilized in the food industry to impart savory and complex flavor profiles.^{[1][2][3][4]} Its characteristic aroma is described as alliaceous, cooked meaty, with nuances of green vegetables, butter, coffee, and onion.^{[1][5][6]} This compound is naturally found in a variety of cooked foods, including beef, coffee, and roasted nuts, where it is formed through the Maillard reaction.^{[1][2][3][4][7]} In the flavor industry, it is used to enhance and create meaty, savory, and roasted notes in a wide range of products.^{[2][3][6]}

Chemical Structure:

Caption: Chemical structure of **Tetrahydrothiophen-3-one**.

Regulatory Status and Safety

Tetrahydrothiophen-3-one is listed by the Flavor and Extract Manufacturers Association (FEMA) and is generally recognized as safe (GRAS) for its intended use as a flavoring agent.^{[5][8][9][10]} It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^{[8][11]}

Regulatory Information	Details
FEMA Number	3266[4][5][8]
JECFA Number	498[4][8]
CAS Number	1003-04-9[4][8]
GRAS Status	Generally Recognized as Safe by FEMA[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of **Tetrahydrothiophen-3-one** is presented below. This data is essential for understanding its behavior in food matrices and during processing.

Property	Value	Reference
Molecular Formula	C4H6OS	[8]
Molecular Weight	102.15 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[4][5]
Odor	Alliaceous, cooked meaty, green vegetable, buttery	[1][4][5][6]
Boiling Point	175.2 °C at 760 mmHg	[1]
Flash Point	77.2 °C	[1]
Density	1.206 g/cm ³	[1]
Solubility	Soluble in DMSO	[12]
Storage	Store in a cool, dry, dark place	[4]

Applications and Recommended Usage Levels

Tetrahydrothiophen-3-one is a versatile flavoring agent used to impart or enhance savory, meaty, and roasted notes in a variety of food products. Its complex flavor profile makes it suitable for a wide range of applications.

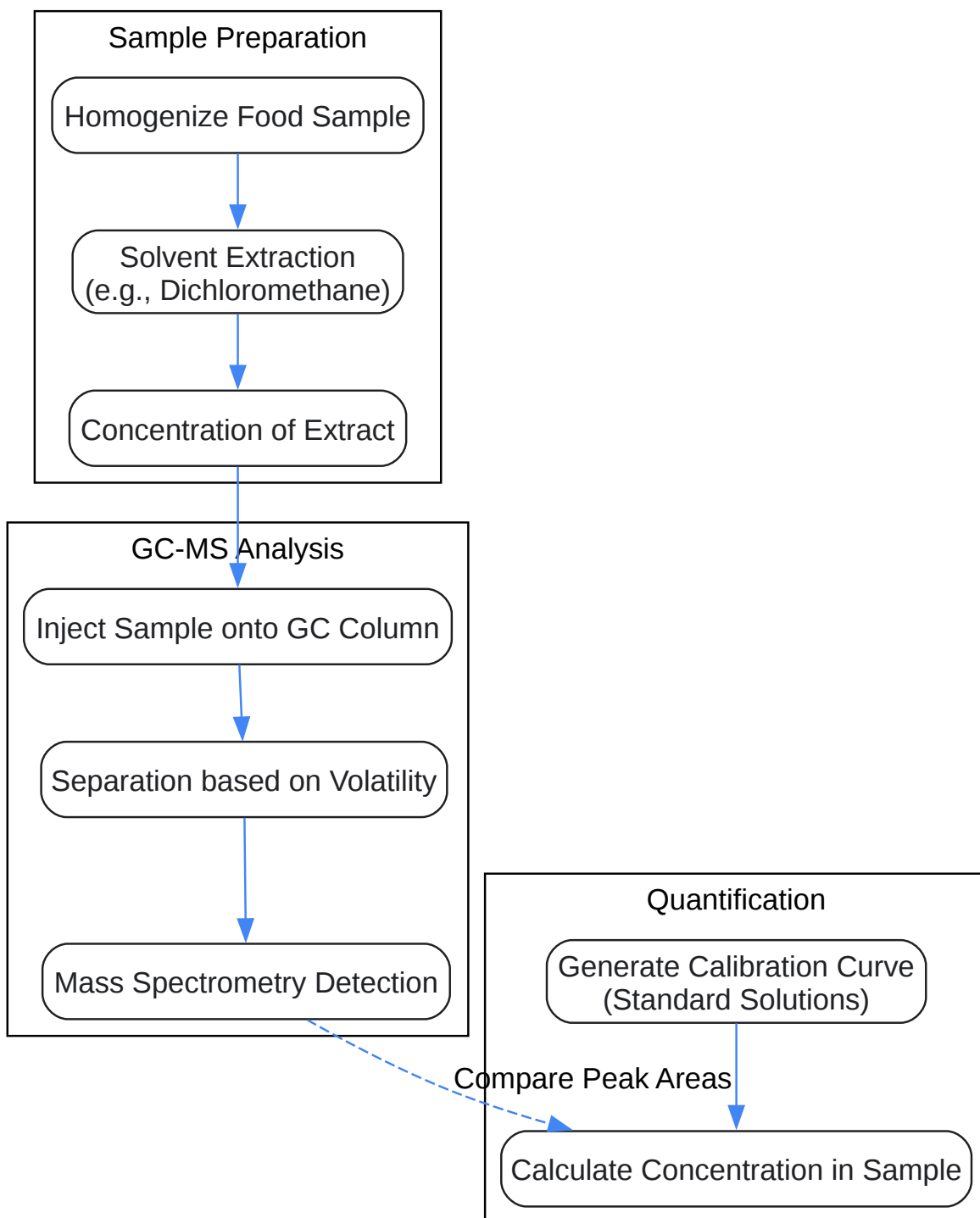
Food Category	Typical Use Level (ppm)	Flavor Contribution
Meat Products	0.01 - 1.0	Enhances roasted and savory meat notes. [2] [3] [6]
Soups and Broths	0.05 - 0.5	Adds depth and a cooked, savory character.
Savory Snacks	0.02 - 0.2	Provides a meaty and roasted background note.
Sauces and Gravies	0.05 - 0.8	Contributes to a rich, cooked meat flavor.
Coffee and Chocolate	0.01 - 0.5	Adds roasted and nutty notes. [6]
Baked Goods	0.01 - 0.2	Imparts a toasted and savory character.
Dairy Products	0.01 - 0.1	Can provide a buttery and savory nuance.
Beverages (non-alcoholic)	up to 1.0	Can be used to create unique savory beverage profiles. [5]

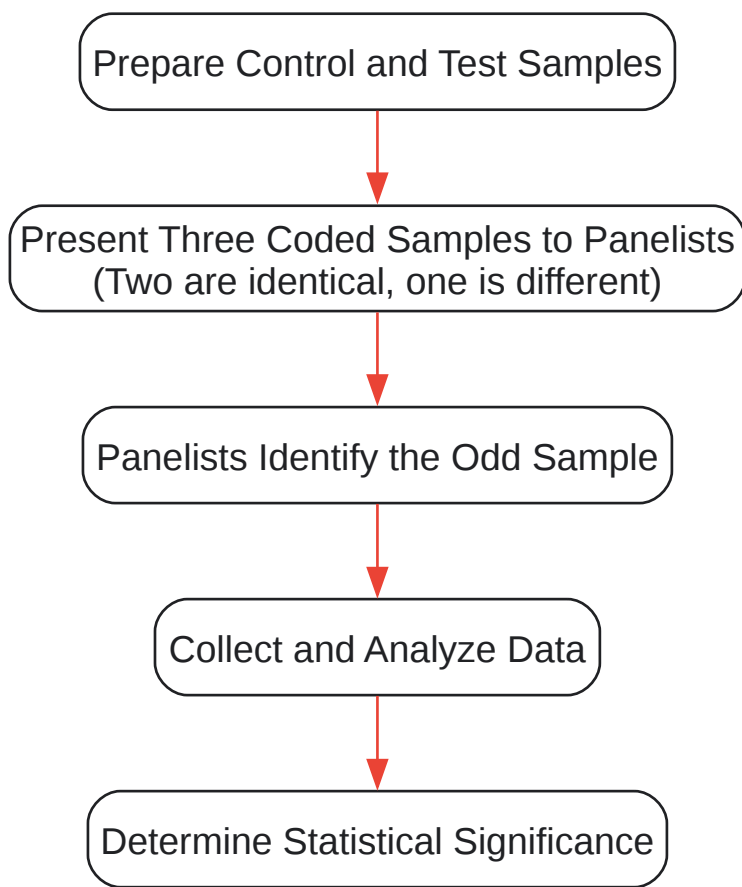
Note: These are typical ranges and the optimal concentration should be determined through sensory evaluation for each specific application.

Experimental Protocols

Synthesis of Tetrahydrothiophen-3-one

The following is a representative synthesis protocol based on publicly available patent information.[\[3\]](#) This method involves a four-step process starting from chloroacetyl chloride.





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